molecular formula C9H7NO5 B14843428 6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid

6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid

Cat. No.: B14843428
M. Wt: 209.16 g/mol
InChI Key: WPLHFWJLULDEMZ-UHFFFAOYSA-N
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Description

6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring substituted with formyl, methoxycarbonyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the formylation of 4-(methoxycarbonyl)pyridine-2-carboxylic acid using formylating agents such as formic acid or formic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 6-Carboxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid.

    Reduction: 6-Hydroxymethyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid.

    Substitution: 6-Substituted-4-(methoxycarbonyl)pyridine-2-carboxylic acid derivatives.

Scientific Research Applications

6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxycarbonyl)pyridine-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain transformations.

    6-Formylpyridine-2-carboxylic acid: Lacks the methoxycarbonyl group, which affects its solubility and reactivity.

    6-Formyl-4-(hydroxymethyl)pyridine-2-carboxylic acid: Contains a hydroxymethyl group instead of a methoxycarbonyl group, altering its chemical properties.

Uniqueness

6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both formyl and methoxycarbonyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

6-formyl-4-methoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO5/c1-15-9(14)5-2-6(4-11)10-7(3-5)8(12)13/h2-4H,1H3,(H,12,13)

InChI Key

WPLHFWJLULDEMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C(=O)O)C=O

Origin of Product

United States

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